REACTION_CXSMILES
|
Br[CH2:2][CH:3]1[O:8][CH:7]([CH3:9])[CH2:6][CH2:5][O:4]1.[OH-].[Na+].[CH3:12][NH2:13]>>[CH3:9][CH:7]1[CH2:6][CH2:5][O:4][CH:3]([CH2:2][NH:13][CH3:12])[O:8]1 |f:1.2|
|
Name
|
|
Quantity
|
160 g
|
Type
|
reactant
|
Smiles
|
BrCC1OCCC(O1)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
agitated for a period of about 6 hours at a temperature of about 50° C. under autogeneous pressure
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was then extracted with methylene chloride
|
Type
|
CUSTOM
|
Details
|
The extract was dried
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1OC(OCC1)CNC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |